molecular formula C37H23Br2N3O2 B2461835 3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid CAS No. 392252-44-7

3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid

Cat. No.: B2461835
CAS No.: 392252-44-7
M. Wt: 701.418
InChI Key: KEINEHKEYBIPDE-UHFFFAOYSA-N
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Description

3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid: is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and quinoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivatives, which are then brominated. The brominated quinoline intermediates are coupled with benzoic acid derivatives through amination reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline rings, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the bromine atoms, replacing them with hydrogen atoms.

    Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: De-brominated quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as therapeutic agents. The quinoline moiety is known for its biological activity, including anti-malarial and anti-cancer properties.

Medicine

Medicinal chemists are interested in this compound for its potential to serve as a lead compound in drug discovery. Its structure can be modified to enhance its pharmacological properties and reduce toxicity.

Industry

In the materials science industry, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The quinoline rings can intercalate with DNA, disrupting replication and transcription processes, which is useful in anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-phenylquinoline
  • 2-Amino-3-bromobenzoic acid
  • 4-Phenylquinoline

Uniqueness

What sets 3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid apart from similar compounds is its dual quinoline structure with multiple bromine atoms. This unique configuration enhances its reactivity and potential for diverse applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

3-[[6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H23Br2N3O2/c38-25-14-16-31-29(19-25)28(22-8-3-1-4-9-22)21-33(41-31)35-34(23-10-5-2-6-11-23)30-20-26(39)15-17-32(30)42-36(35)40-27-13-7-12-24(18-27)37(43)44/h1-21H,(H,40,42)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEINEHKEYBIPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=C(C5=C(C=CC(=C5)Br)N=C4NC6=CC=CC(=C6)C(=O)O)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H23Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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